4-Bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole is a chemical compound with the molecular formula and a molar mass of approximately 231.09 g/mol. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 4-position of the pyrazole ring and an oxan-2-ylmethyl group, which contributes to its unique properties.
The compound can be sourced from various chemical suppliers and is classified under several categories, including:
The synthesis of 4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole can be achieved through several methodologies, often involving cyclocondensation reactions. One notable method includes the reaction of hydrazines with carbonyl compounds under specific conditions that favor the formation of pyrazole derivatives.
Key steps in the synthesis may involve:
These methods have been optimized for yield and regioselectivity, often employing various catalysts to enhance reaction efficiency .
The molecular structure of 4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole features:
This structure contributes to its chemical reactivity and potential biological activity.
4-Bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole can participate in various chemical reactions due to its functional groups:
These reactions are crucial for developing new compounds with enhanced properties or activities .
The mechanism of action for compounds like 4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole often involves interaction with specific biological targets, such as enzymes or receptors. The exact mechanism can vary based on the target but generally includes:
Research indicates that pyrazole derivatives can exhibit anti-inflammatory, analgesic, and anticancer activities due to these interactions .
The physical properties of 4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole include:
Chemical properties include:
4-Bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole finds applications in several scientific fields:
The versatility of this compound makes it valuable in both academic research and industrial applications .
Pyrazole derivatives feature a five-membered, doubly unsaturated ring with two adjacent nitrogen atoms (positions 1 and 2) and three carbon atoms (positions 3, 4, and 5). Systematic naming follows IUPAC guidelines, where substituents are prioritized based on atomic mass and functional group hierarchy. The compound 4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole (CAS: 1565864-59-6) derives its name from:
Structural taxonomy classifies it as an N-alkylated 4-halopyrazole with a saturated oxygen heterocycle. Key features include:
Common naming errors involve confusing oxan-2-yl (tetrahydropyran) with oxiran-2-yl (epoxide), as seen in the misattributed compound "4-bromo-1-[(oxiran-2-yl)methyl]-1H-pyrazole" (CID: 61034660, C₆H₇BrN₂O) [4].
Table 1: Nomenclature and Structural Comparisons of Related Bromopyrazoles
Compound | Systematic Name | Molecular Formula | Key Structural Features |
---|---|---|---|
Target Compound | 4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole | C₉H₁₃BrN₂O | Oxane N-substituent, Br at C4 |
Analog (CID 61034660) | 4-bromo-1-[(oxiran-2-yl)methyl]-1H-pyrazole | C₆H₇BrN₂O | Epoxide N-substituent, smaller ring size |
Ethyl carboxylate derivative | Ethyl 4-bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxylate | C₁₁H₁₅BrN₂O₃ | Ester at C3, oxane directly on N1 |
3,5-Dimethyl analog | 4-bromo-3,5-dimethyl-1-[(oxan-4-yl)methyl]-1H-pyrazole | C₁₁H₁₇BrN₂O | Methyl groups at C3/C5, oxane at C4 isomer |
Pyrazole scaffolds emerged as privileged structures in drug discovery due to their metabolic stability and hydrogen-bonding capability. Early pyrazole drugs like antipyrine (analgesic, 1883) lacked halogen or oxygen heterocycle substitutions. The 1990s saw strategic incorporation of halogens (e.g., bromine) to enhance target binding via halogen bonding and lipophilicity (logP modulation). Concurrently, oxane (tetrahydropyranyl) groups gained traction as:
The fusion of bromine and oxane motifs began in the early 2000s to exploit synergistic effects. For example:
Table 2: Evolution of Key Pyrazole Drug Scaffolds
Era | Prototype Drugs | Substitution Pattern | Therapeutic Use |
---|---|---|---|
Pre-1980s | Antipyrine | Simple alkyl/aryl at N1, C3, C5 | Analgesic |
1990s | Celecoxib | Sulfonamide at C1, trifluoromethyl at C4 | COX-2 inhibitor |
2000s | Crizotinib | Bromopyrazole with piperidine | ALK kinase inhibitor (anticancer) |
2010s–Present | Oxane-bromopyrazoles | 4-Bromo-N-(oxanylmethyl) pyrazoles | Kinase-targeted candidates |
This compound addresses three pharmacological challenges:
Bromine’s role extends beyond sterics: It engages in halogen bonding with carbonyl oxygens in enzyme active sites (e.g., carbonic anhydrase), as demonstrated in analogs like 4-bromo-3,5-dimethyl-1-[(oxan-4-yl)methyl]-1H-pyrazole [8].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9